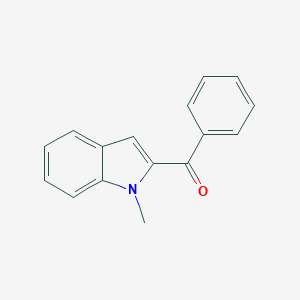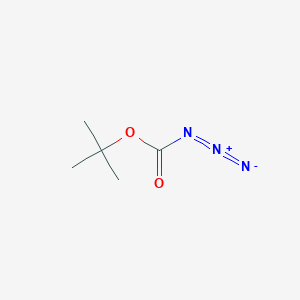
Tricycloquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricycloquinazoline (TCQA) is a bicyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science. TCQA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wissenschaftliche Forschungsanwendungen
Tricycloquinazoline has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Tricycloquinazoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, Tricycloquinazoline has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, Tricycloquinazoline has been used as a standard for the calibration of analytical instruments.
Wirkmechanismus
The mechanism of action of Tricycloquinazoline is not fully understood, but it is believed to involve the interaction of Tricycloquinazoline with specific receptors or enzymes in the body. Tricycloquinazoline has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Tricycloquinazoline has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
Biochemische Und Physiologische Effekte
Tricycloquinazoline has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that Tricycloquinazoline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that Tricycloquinazoline can improve cognitive function and memory in animal models of Alzheimer's disease. Tricycloquinazoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tricycloquinazoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Tricycloquinazoline is also relatively inexpensive compared to other compounds used in scientific research. However, Tricycloquinazoline has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using Tricycloquinazoline.
Zukünftige Richtungen
There are several future directions for research on Tricycloquinazoline. One direction is to investigate the potential use of Tricycloquinazoline as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore the use of Tricycloquinazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of Tricycloquinazoline and its biochemical and physiological effects in different animal models and human subjects.
Conclusion:
In conclusion, Tricycloquinazoline is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields of science. Tricycloquinazoline has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of Tricycloquinazoline in different areas of scientific research.
Synthesemethoden
Tricycloquinazoline can be synthesized using different methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reaction of an anthranilic acid with an aldehyde or ketone in the presence of ammonia and a reducing agent. The Friedlander reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of Tricycloquinazoline.
Eigenschaften
CAS-Nummer |
195-84-6 |
|---|---|
Produktname |
Tricycloquinazoline |
Molekularformel |
C21H12N4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
InChI-Schlüssel |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Andere CAS-Nummern |
195-84-6 |
Synonyme |
tricycloquinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















